molecular formula C18H16N2O B11663830 2-(2-methoxyphenyl)-2,3-dihydro-1H-perimidine

2-(2-methoxyphenyl)-2,3-dihydro-1H-perimidine

Cat. No.: B11663830
M. Wt: 276.3 g/mol
InChI Key: RKWAQGJGOUNZHN-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-2,3-dihydro-1H-perimidine is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a perimidine core structure with a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-2,3-dihydro-1H-perimidine typically involves the reaction of 2-methoxybenzaldehyde with a suitable amine under acidic or basic conditions. One common method involves the condensation of 2-methoxybenzaldehyde with 1,2-diaminobenzene in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the perimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)-2,3-dihydro-1H-perimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenyl)-2,3-dihydro-1H-perimidine is unique due to its perimidine core, which imparts specific chemical and biological properties not found in the similar compounds listed above

Properties

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

2-(2-methoxyphenyl)-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C18H16N2O/c1-21-16-11-3-2-8-13(16)18-19-14-9-4-6-12-7-5-10-15(20-18)17(12)14/h2-11,18-20H,1H3

InChI Key

RKWAQGJGOUNZHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2NC3=CC=CC4=C3C(=CC=C4)N2

Origin of Product

United States

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